Pelabresib

描述

This compound is the hydrated form of this compound, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon administration, this compound binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of two bromodomains at the N-terminus, the BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that play an important role during development and cellular growth.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

a bromodomain and extra-terminal protein inhibitor with antineoplastic activity; structure in first source

属性

IUPAC Name |

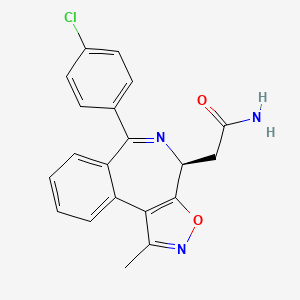

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWIQUVXWZWCLE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022544 | |

| Record name | CPI-0610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380087-89-7 | |

| Record name | CPI-0610 anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelabresib anhydrous | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CPI-0610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELABRESIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pelabresib's Mechanism of Action in Myelofibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. The pathogenesis of MF is complex, involving dysregulated signaling pathways, most notably the JAK/STAT pathway. While JAK inhibitors have become a cornerstone of therapy, they do not fully address the underlying disease biology. Pelabresib (CPI-0610), an investigational, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in myelofibrosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, impact on key signaling pathways, and its effects on the cellular and molecular landscape of myelofibrosis. The guide includes a compilation of quantitative data from pivotal clinical trials and detailed experimental protocols for key assays used to elucidate this compound's mechanism.

Core Mechanism: BET Inhibition

This compound is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[1]

By binding to these acetylated histones, BET proteins recruit and stabilize transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. This process facilitates the transcription of a wide array of genes, including those involved in cell proliferation, differentiation, and inflammation.

This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin. This displacement prevents the recruitment of transcriptional machinery and leads to the downregulation of BET target gene expression. In the context of myelofibrosis, this inhibitory action has profound effects on the key drivers of the disease.

Impact on Key Signaling Pathways

Downregulation of the NF-κB Signaling Pathway

A central aspect of this compound's mechanism of action in myelofibrosis is its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of inflammation and is constitutively activated in many cancers, including myelofibrosis.[2] This chronic activation drives the production of a plethora of pro-inflammatory cytokines that contribute to the symptoms and pathology of the disease.

BET proteins, particularly BRD4, are key co-activators of NF-κB-mediated transcription. This compound's inhibition of BET proteins disrupts this co-activation, leading to a significant reduction in the expression of NF-κB target genes, including numerous pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4][5] This reduction in the "cytokine storm" associated with myelofibrosis is a key contributor to the clinical benefits observed with this compound treatment, including symptom improvement.

References

- 1. A step-by-step guide to ChIP-seq data analysis | Abcam [abcam.com]

- 2. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]

- 3. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimizing Detection of Transcription Factor-Binding Sites in ChIP-seq Experiments | Springer Nature Experiments [experiments.springernature.com]

- 5. Guidelines to Analyze ChIP-Seq Data: Journey Through QC and Analysis Considerations | Springer Nature Experiments [experiments.springernature.com]

Pelabresib: A Technical Deep Dive into BET Inhibition in Myeloproliferative Neoplasms

For Immediate Release

An In-Depth Technical Guide on the Function and Targets of Pelabresib, a Novel BET Inhibitor

This whitepaper provides a comprehensive technical overview of this compound (CPI-0610), an investigational, orally bioavailable, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of myeloproliferative neoplasms, with a particular focus on myelofibrosis (MF).

Core Mechanism of Action: Epigenetic Regulation Through BET Inhibition

This compound functions as a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key modification that signals transcriptionally active chromatin.[4] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin.[4][5] This displacement disrupts the recruitment of transcriptional machinery to the promoters and enhancers of key target genes, leading to the downregulation of their expression.[6][7]

In the context of myelofibrosis, this mechanism is critical as BET proteins are known to regulate the transcription of genes involved in oncogenesis, inflammation, and fibrosis.[8][9] The dysregulation of these pathways is a hallmark of MF, contributing to splenomegaly, debilitating symptoms, and bone marrow failure.[7]

Key Molecular Targets and Signaling Pathways

This compound's therapeutic effects in myelofibrosis are mediated through the downregulation of several key signaling pathways and their downstream targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is constitutively activated in many cancers, including myelofibrosis.[3] This activation drives the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which are central to the pathogenesis of MF.[8][9] BET proteins, particularly BRD4, are known coactivators of NF-κB.[10] By inhibiting BET proteins, this compound effectively downregulates NF-κB-mediated transcription of these inflammatory cytokines, thereby reducing the inflammatory burden in patients.[3][8]

References

- 1. ascopubs.org [ascopubs.org]

- 2. targetedonc.com [targetedonc.com]

- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 5. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]

- 6. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. esmo.org [esmo.org]

- 10. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

Pelabresib's Impact on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Emerging preclinical and clinical data have highlighted its significant therapeutic potential, particularly in hematological malignancies such as myelofibrosis (MF) and certain lymphomas.[3][4] A core component of this compound's mechanism of action is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer.[3][5] This technical guide provides an in-depth analysis of this compound's effects on the NF-κB pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to this compound and the NF-κB Signaling Pathway

This compound targets the tandem bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4.[3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] By competitively inhibiting this interaction, this compound effectively disrupts the expression of key oncogenes and pro-inflammatory genes.[6]

The NF-κB family of transcription factors plays a pivotal role in the cellular response to inflammatory stimuli, stress, and infection.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[7] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers (most commonly p65/p50) to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of a wide array of target genes, including those encoding inflammatory cytokines, chemokines, and anti-apoptotic proteins.[7] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor cell survival.[3][8]

Mechanism of Action: How this compound Modulates NF-κB Signaling

This compound's inhibitory effect on the NF-κB pathway is a direct consequence of its BET-inhibitory activity. BET proteins, particularly BRD4, are essential co-activators for NF-κB-mediated transcription.[9] BRD4 is recruited to NF-κB target gene promoters and enhancers, where it facilitates the assembly of the transcriptional machinery necessary for gene expression.

By displacing BRD4 from chromatin, this compound prevents the transcriptional activation of NF-κB target genes, even in the presence of nuclear NF-κB.[9] This leads to a significant reduction in the production of pro-inflammatory cytokines and other mediators that contribute to the pathogenesis of diseases like myelofibrosis.[6][10]

Figure 1: this compound's mechanism of action on the NF-κB signaling pathway.

Quantitative Data on this compound's Efficacy

Preclinical and clinical studies have provided quantitative data demonstrating this compound's potent inhibition of BET proteins and its downstream effects on the NF-κB pathway.

| Parameter | Value | Context | Reference |

| IC50 for BRD4-BD1 Inhibition | 39 nM | In vitro biochemical assay | [1] |

| IL-8 mRNA Suppression | Dose-dependent suppression at doses >120 mg | In patients with relapsed/refractory lymphomas | [8] |

| CCR1 mRNA Suppression | Dose-dependent suppression at doses >170 mg | In patients with relapsed/refractory lymphomas | [8] |

| Reduction in Inflammatory Cytokines | Significant reduction in a cluster of 19 cytokines (including TNFα, IL-6) with a median of -46% | In JAKi treatment-naïve myelofibrosis patients treated with this compound and ruxolitinib | [9] |

| Spleen Volume Reduction (SVR35) | 68% of patients at 24 weeks | MANIFEST trial (Arm 3): JAKi-naïve myelofibrosis patients treated with this compound and ruxolitinib | [9] |

| Total Symptom Score Reduction (TSS50) | 56% of patients at 24 weeks | MANIFEST trial (Arm 3): JAKi-naïve myelofibrosis patients treated with this compound and ruxolitinib | [9] |

Detailed Experimental Protocols

This section outlines the key experimental methodologies used to evaluate the effect of this compound on the NF-κB signaling pathway.

In Vitro BET Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BET bromodomains.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human BRD4 bromodomain 1 (BD1) protein, a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), Europium-labeled anti-histone antibody, and APC-labeled streptavidin.

-

Procedure:

-

This compound is serially diluted in assay buffer.

-

BRD4-BD1 protein and the biotinylated H4K12ac peptide are incubated with the various concentrations of this compound.

-

Europium-labeled anti-histone antibody and APC-labeled streptavidin are added.

-

The plate is incubated to allow for FRET signal development.

-

The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

-

IC50 values are calculated using non-linear regression analysis.

-

-

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression

-

Objective: To quantify the effect of this compound on the mRNA expression of NF-κB target genes (e.g., IL8, CCR1).

-

Methodology:

-

Cell Culture and Treatment: Relevant cancer cell lines (e.g., diffuse large B-cell lymphoma cells) are cultured and treated with varying concentrations of this compound for a specified duration.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers for the genes of interest and a reference gene (e.g., GAPDH or ACTB).

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.

-

Figure 2: Experimental workflow for qRT-PCR analysis of NF-κB target genes.

Cytokine Panel Analysis from Patient Samples

-

Objective: To measure the levels of multiple inflammatory cytokines in the plasma of patients treated with this compound.

-

Methodology:

-

Sample Collection and Processing: Whole blood samples are collected from patients at baseline and at various time points during treatment. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Multiplex Immunoassay: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously quantify a panel of cytokines. The assay utilizes antibody-coated beads specific for each cytokine.

-

Procedure:

-

Plasma samples are incubated with the antibody-coupled beads.

-

A mixture of biotinylated detection antibodies is added.

-

Streptavidin-phycoerythrin is added to bind to the biotinylated detection antibodies.

-

The beads are analyzed on a multiplex assay system, which identifies each bead and quantifies the fluorescence signal, proportional to the amount of bound cytokine.

-

-

Data Analysis: Cytokine concentrations are determined from standard curves, and changes from baseline are calculated.

-

Western Blot for NF-κB Pathway Proteins

-

Objective: To assess the effect of this compound on the levels and phosphorylation status of key NF-κB pathway proteins (e.g., p65, IκBα).

-

Methodology:

-

Cell Lysis and Protein Quantification: Cells are treated with this compound and then lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

-

Figure 3: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a well-defined mechanism of action that includes the significant downregulation of the pro-inflammatory NF-κB signaling pathway. The data accumulated from preclinical and clinical studies provide a strong rationale for its continued development, particularly in combination with other targeted therapies for the treatment of myelofibrosis and other hematological malignancies.

Future research should focus on further elucidating the precise molecular interactions between this compound, BET proteins, and the NF-κB transcriptional complex. Advanced techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) could provide a genome-wide view of how this compound alters the binding of NF-κB and BRD4 to chromatin. Additionally, a deeper understanding of the specific NF-κB-dependent genes that are most sensitive to this compound treatment could lead to the identification of novel biomarkers for predicting patient response and for monitoring therapeutic efficacy. As our knowledge of this compound's impact on the NF-κB pathway expands, so too will our ability to harness its full therapeutic potential for patients in need.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (CPI-0610): a novel BET inhibitor for MF | VJHemOnc [vjhemonc.com]

- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MANIFEST update: this compound clinical and pathological investigations | VJHemOnc [vjhemonc.com]

- 5. researchgate.net [researchgate.net]

- 6. esmo.org [esmo.org]

- 7. mdpi.com [mdpi.com]

- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. tandfonline.com [tandfonline.com]

Pelabresib's Role in Epigenetic Modification: A Technical Guide

Introduction to Myelofibrosis and the Need for Novel Therapies

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, abnormal megakaryocyte production, and an overproduction of inflammatory cytokines.[1][2][3] These pathological features lead to progressive anemia, splenomegaly (enlarged spleen), and a significant symptom burden for patients.[1][4] For years, the cornerstone of treatment has been Janus kinase (JAK) inhibitors, such as ruxolitinib.[1][5] However, JAK inhibitors provide limited benefits for many patients, do not consistently resolve the underlying disease biology, and have high discontinuation rates, highlighting a significant unmet medical need for more effective and disease-modifying therapies.[1][6][7]

The field is now turning towards epigenetic modifiers as a novel therapeutic approach.[8] Epigenetic dysregulation is a common mechanism in myeloid cancers, affecting how genes are expressed without changing the DNA sequence itself.[8] Pelabresib (formerly CPI-0610) is an investigational, first-in-class, oral small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, representing a promising strategy in this class.[8][9][10][11]

Core Mechanism of Action: BET Inhibition

This compound functions as an epigenetic modulator by targeting BET proteins (BRD2, BRD3, BRD4, and BRDT).[12] These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails.[12] This recognition is crucial for recruiting transcriptional machinery to specific gene promoters, thereby activating gene expression.[12]

In various cancers, including myelofibrosis, BET proteins are aberrantly activated and drive the expression of key oncogenes and pro-inflammatory genes.[8][12] this compound selectively binds to the bromodomains of BET proteins, preventing them from docking onto chromatin.[13] This competitive inhibition displaces the transcriptional regulators, leading to the downregulation of target genes critical for cancer cell proliferation and inflammation, such as those regulated by Nuclear Factor kappa B (NF-κB).[8][10][12] This ultimately disrupts the signaling pathways that contribute to the primary hallmarks of myelofibrosis.[14]

Impact on Pathogenic Signaling Pathways in Myelofibrosis

The pathology of myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK/STAT and NF-κB pathways.[4][14] this compound's mechanism directly addresses these drivers.

-

Downregulation of NF-κB Signaling : The NF-κB pathway is a critical regulator of inflammation.[15] In myelofibrosis, its constitutive activation leads to the overproduction of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, which drive bone marrow fibrosis and systemic symptoms.[6][16] this compound has been shown to downregulate NF-κB signaling, leading to a significant reduction in the plasma levels of these key cytokines.[5][8][17][18]

-

Synergy with JAK Inhibition : The JAK/STAT pathway is also hyperactivated in myelofibrosis, leading to myeloproliferation.[14] While JAK inhibitors like ruxolitinib target this pathway, combining them with a BET inhibitor offers a synergistic effect.[1][19] Preclinical studies have demonstrated that simultaneous BET and JAK inhibition is a potent therapeutic strategy that exceeds the effects of JAK inhibitor monotherapy.[6] This combination cooperatively downregulates both JAK-driven oncogenic activity and BET-mediated inflammatory gene expression, addressing the disease's hallmarks more comprehensively.[6][15]

References

- 1. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esmo.org [esmo.org]

- 7. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]

- 10. ashpublications.org [ashpublications.org]

- 11. MorphoSys’ this compound Improves All Four Hallmarks of Myelofibrosis in Phase 3 MANIFEST-2 Study - BioSpace [biospace.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]

- 17. onclive.com [onclive.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Pelabresib's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] While initially investigated for its anti-tumor properties, a significant body of evidence from preclinical and clinical studies has illuminated its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes from key clinical trials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in modulating inflammatory pathways.

Core Mechanism of Action: Inhibition of BET-mediated Pro-inflammatory Gene Transcription

This compound's primary mechanism of anti-inflammatory activity stems from its inhibition of BET proteins, which are crucial epigenetic readers that regulate gene expression.[1] In inflammatory conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]

The anti-inflammatory cascade of this compound can be summarized as follows:

-

Inhibition of BRD4: this compound selectively binds to the bromodomains of BRD4, preventing it from "reading" acetylated lysine residues on histones and other proteins.

-

Disruption of Transcriptional Elongation: By displacing BRD4 from chromatin, this compound disrupts the formation of transcriptional machinery at the promoters and enhancers of NF-κB target genes.

-

Downregulation of Pro-inflammatory Gene Expression: This leads to a significant reduction in the transcription and subsequent production of key inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

Preclinical studies have demonstrated that this compound treatment results in the downregulation of NF-κB signaling activity.[2][5] This has been further substantiated in clinical trials where this compound, particularly in combination with the JAK inhibitor ruxolitinib, has been shown to reduce levels of circulating pro-inflammatory cytokines in patients with myelofibrosis, a disease characterized by a chronic inflammatory state.[6][7]

Signaling Pathway

References

- 1. ashpublications.org [ashpublications.org]

- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esmo.org [esmo.org]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]

- 7. massbio.org [massbio.org]

The Influence of Pelabresib on Megakaryocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] In myeloproliferative neoplasms such as myelofibrosis, aberrant megakaryocyte differentiation and proliferation are key pathological features. This compound has shown potential in modulating these processes. This technical guide provides an in-depth overview of the current understanding of this compound's effect on megakaryocyte differentiation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of target gene expression. In the context of megakaryopoiesis, this mechanism has significant implications for the transcription factors and signaling pathways that govern megakaryocyte development and maturation. Notably, BET inhibition has been shown to interfere with the function of key hematopoietic transcription factors such as GATA1 and NF-E2, which are crucial for megakaryocyte lineage commitment and maturation.[1]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data from clinical and preclinical studies on the impact of this compound on parameters related to megakaryocyte differentiation and platelet production.

Table 1: Clinical Trial Data on Platelet Counts and Thrombocytopenia in Myelofibrosis Patients Treated with this compound

| Clinical Trial | Treatment Arm | Baseline Platelet Count (median, x 10⁹/L) | Most Common Hematologic Adverse Events (Grade ≥3) |

| MANIFEST-2 [2] | This compound + Ruxolitinib | 285 | Thrombocytopenia (9.0%), Platelet count decrease (4.2%), Anemia (23.1%) |

| Placebo + Ruxolitinib | 287 | Thrombocytopenia (5.6%), Platelet count decrease (0.9%), Anemia (36.4%) | |

| MANIFEST (Arm 3) [3] | This compound + Ruxolitinib | Not Reported | Thrombocytopenia (12%), Anemia (35%) |

Table 2: Effect of this compound on Megakaryocyte Clustering in Myelofibrosis Patients

| Clinical Trial | Treatment Arm | Patient Population | Key Finding |

| MANIFEST (Arms 2 & 3) [4] | This compound + Ruxolitinib | JAK inhibitor-naïve or suboptimal response to ruxolitinib | Over 50% of patients in Arm 3 and over 40% in Arm 2 experienced a 15% reduction in megakaryocyte clustering.[4] |

Signaling Pathways Modulated by this compound in Megakaryopoiesis

This compound's influence on megakaryocyte differentiation is mediated through the modulation of several key signaling pathways. As a BET inhibitor, it primarily affects gene transcription.

BET Inhibition and Core Megakaryopoiesis Transcription Factors

The master regulators of megakaryopoiesis, GATA1 and its downstream target NF-E2, are critical for the expression of megakaryocyte- and platelet-specific genes. BET proteins are known to be co-activators for these transcription factors. By displacing BET proteins from chromatin, this compound is hypothesized to downregulate the expression of GATA1 and NF-E2 target genes, thereby altering the course of megakaryocyte differentiation.

Crosstalk with JAK/STAT and NF-κB Signaling

In myelofibrosis, the JAK/STAT pathway is constitutively active, driving the expression of pro-inflammatory cytokines and contributing to abnormal megakaryopoiesis. This compound, in combination with JAK inhibitors like ruxolitinib, is thought to have a synergistic effect.[5] Additionally, BET inhibitors can attenuate the NF-κB signaling pathway, which is also implicated in the inflammatory milieu of myelofibrosis and can influence megakaryocyte differentiation.[1][6]

Experimental Protocols

In Vitro Differentiation of Megakaryocytes from CD34+ Hematopoietic Stem Cells

This protocol outlines the generation of megakaryocytes from human umbilical cord blood-derived CD34+ cells for subsequent analysis.

Materials:

-

Human CD34+ hematopoietic stem cells (HSCs)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF)

-

Recombinant human interleukin-6 (IL-6)

-

Recombinant human interleukin-9 (IL-9)

Procedure:

-

Thaw cryopreserved CD34+ HSCs according to the manufacturer's instructions.

-

Culture the cells in serum-free expansion medium supplemented with a cytokine cocktail typically containing TPO (50 ng/mL), SCF (50 ng/mL), IL-6 (50 ng/mL), and IL-9 (50 ng/mL).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

At day 7, perform a half-media change with fresh medium and cytokines.

-

At day 10-14, mature megakaryocytes can be harvested for analysis. Differentiation can be monitored by observing cell morphology (increased size and granularity) and by flow cytometry for megakaryocyte-specific markers.

Flow Cytometry for Megakaryocyte Surface Markers and Ploidy

This protocol describes the analysis of megakaryocyte differentiation markers and DNA content (ploidy) using flow cytometry.

Materials:

-

Differentiated megakaryocyte culture

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fluorochrome-conjugated antibodies against CD41 (e.g., FITC) and CD61 (e.g., PE)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure for Surface Marker Staining:

-

Harvest megakaryocytes and wash with PBS containing 2% BSA.

-

Resuspend the cells in PBS with 2% BSA at a concentration of 1x10⁶ cells/mL.

-

Add the recommended concentration of anti-CD41 and anti-CD61 antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with PBS containing 2% BSA.

-

Resuspend the cells in PBS for flow cytometric analysis.

Procedure for Ploidy Analysis:

-

After surface staining, fix the cells in ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 30 minutes.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is used to quantify megakaryocyte progenitors in a cell population.

Materials:

-

MegaCult™-C medium with cytokines (TPO, IL-3, IL-6) or other similar collagen-based medium

-

Cell suspension (e.g., bone marrow mononuclear cells or purified CD34+ cells)

-

Sterile 35 mm culture dishes

-

Anti-CD41 antibody for staining

Procedure:

-

Prepare a cell suspension at the desired concentration.

-

Mix the cell suspension with the MegaCult™-C medium according to the manufacturer's protocol.[7]

-

Dispense the mixture into 35 mm culture dishes.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 10-12 days.

-

Dehydrate and fix the collagen gel.

-

Stain the colonies with an anti-CD41 antibody.

-

Count the number of CD41-positive colonies under a microscope.

Western Blot for GATA1 and NF-E2

This protocol is for the detection of GATA1 and NF-E2 protein expression in hematopoietic cells.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against GATA1 and NF-E2

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GATA1 and NF-E2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound, as a BET inhibitor, demonstrates a clear potential to modulate the aberrant megakaryocyte differentiation observed in myelofibrosis. Its mechanism of action, centered on the transcriptional regulation of key hematopoietic factors, provides a rational basis for its therapeutic application. The synergistic effects observed with JAK inhibitors further highlight its promise. While clinical data on platelet counts and megakaryocyte morphology are encouraging, further preclinical studies providing detailed quantitative data on the dose-dependent effects of this compound on megakaryocyte differentiation markers and ploidy will be invaluable for a more complete understanding of its biological activity. The experimental protocols provided in this guide offer a framework for conducting such investigations and further elucidating the role of this compound in regulating megakaryopoiesis.

References

- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Involvement of Canonical NFκB Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pelabresib In Vitro Assay Protocols for Cancer Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the bromodomains of BET proteins, this compound competitively inhibits their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes and pro-inflammatory cytokines.[1][3] Preclinical studies have demonstrated that this compound treatment leads to the downregulation of critical cancer-driving pathways, including the NF-κB and JAK/STAT signaling cascades.[3][4] This results in decreased expression of oncogenes such as MYC and BCL-2, and pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis.[3][4]

These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included methodologies are designed to guide researchers in assessing the impact of this compound on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound against various cancer cell lines as reported in publicly available literature.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/Target | Value | Reference |

| IC₅₀ | BRD4-BD1 | 39 nM | [1] |

| EC₅₀ | MYC expression | 0.18 µM | [1] |

Table 2: Effects of this compound on Cancer Cell Lines

| Assay | Cancer Type | Cell Line(s) | Concentration | Duration | Effect | Reference |

| Cell Viability | Multiple Myeloma | INA6, MM.1S | 0-1500 nM | 72 hours | Dose-dependent decrease in viability | [1] |

| Cell Cycle Analysis | Multiple Myeloma | INA6, MM.1S | 800 nM | 72 hours | G1 cell cycle arrest | [1] |

| Apoptosis | Multiple Myeloma | INA6, MM.1S | 800 nM | 72 hours | Significant increase in apoptosis | [1] |

| Viability | Diffuse Large B-cell Lymphoma (ABC subtype), Burkitt Lymphoma | Not specified | Not specified | Not specified | Loss of viability | [3] |

Note: Specific quantitative data on the percentage of apoptosis and cell cycle distribution were not available in the searched sources.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for the described in vitro assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend cells in complete culture medium to the desired density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0-1500 nM.[1] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 800 nM) and a vehicle control for the desired duration (e.g., 72 hours).[1]

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with propidium iodide.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 800 nM) and a vehicle control for the specified time (e.g., 72 hours).[1]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Data Analysis:

-

Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

-

Gate the populations corresponding to G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Calculate the percentage of cells in each phase and compare the this compound-treated samples to the vehicle control.

Gene Expression Analysis (qRT-PCR)

This protocol describes the quantification of mRNA levels of target genes modulated by this compound, such as MYC, BCL2, IL6, and TNFα.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Validated Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| MYC | (Commercial validated primers are recommended) | (Commercial validated primers are recommended) | [1][3] |

| BCL2 | (Commercial validated primers are recommended) | (Commercial validated primers are recommended) | [2][5][6] |

| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG | [7] |

| TNF-α | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG | [7] |

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells and treat with this compound as described in previous protocols.

-

After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene.

-

Compare the fold change in gene expression in this compound-treated samples relative to the vehicle control.

-

Protein Expression Analysis (Western Blot)

This protocol is for detecting changes in the protein levels and phosphorylation status of key signaling molecules affected by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKBα, anti-IKBα, anti-p-STAT3, anti-STAT3, anti-MYC, anti-BCL-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Recommended Primary Antibody Dilutions (to be optimized by the user):

| Antibody | Recommended Dilution | Reference |

| p-IKBα (Ser32/36) | 1:1000 | [8] |

| IKBα | 1:500 - 1:10000 | [9] |

| p-STAT3 (Tyr705) | 1:1000 | [10][11][12] |

| STAT3 | 1:1000 | [13][14] |

| MYC | (Refer to manufacturer's datasheet) | |

| BCL-2 | (Refer to manufacturer's datasheet) | |

| β-actin | (Refer to manufacturer's datasheet) |

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with this compound.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

-

For phosphoproteins, calculate the ratio of the phosphorylated protein to the total protein.

-

Compare the protein expression levels in this compound-treated samples to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's anti-cancer activity. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential in various cancer contexts. It is recommended that each assay be optimized for the specific cell lines and experimental conditions being used.

References

- 1. biocat.com [biocat.com]

- 2. sinobiological.com [sinobiological.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Article | KnE Open [kneopen.com]

- 5. origene.com [origene.com]

- 6. media.neliti.com [media.neliti.com]

- 7. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-IkappaB alpha (Ser32/36) (5A5) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. IkB Alpha antibody (66418-1-Ig) | Proteintech [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 13. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Effects of Pelabresib and Ruxolitinib in Myelofibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects observed with the combination of pelabresib (a BET inhibitor) and ruxolitinib (a JAK1/2 inhibitor) in the context of myelofibrosis (MF). This document includes a summary of key clinical trial data, detailed experimental protocols for assessing synergy, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling and chronic inflammation.[1][2][3] Ruxolitinib, a potent JAK1/2 inhibitor, has been the standard of care, effectively reducing splenomegaly and symptom burden.[1][2] However, its efficacy can be limited, and it does not fully address the underlying disease biology.[4][5] this compound is an investigational, oral, small-molecule inhibitor of the bromodomain and extraterminal domain (BET) proteins.[2][6][7] BET proteins are epigenetic readers that regulate the transcription of genes involved in inflammation and cancer, particularly through the NF-κB signaling pathway.[6][8][9] Preclinical studies have suggested that the combination of a BET inhibitor and a JAK inhibitor could result in synergistic anti-cancer effects by targeting two distinct but interconnected pathogenic pathways in myelofibrosis.[4][10][11]

Mechanism of Synergistic Action

The synergistic effect of this compound and ruxolitinib stems from the dual inhibition of two key signaling pathways implicated in the pathogenesis of myelofibrosis: the JAK/STAT pathway and the NF-κB pathway.

-

Ruxolitinib directly inhibits JAK1 and JAK2, which are critical components of the JAK/STAT pathway.[1][12] Dysregulation of this pathway is a hallmark of myelofibrosis, leading to uncontrolled cell proliferation and the production of inflammatory cytokines.[1][3] By blocking JAK1/2, ruxolitinib reduces the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent transcription of target genes involved in cell growth and inflammation.[13][14]

-

This compound , a BET inhibitor, targets the NF-κB signaling pathway.[6][8] BET proteins, particularly BRD4, are essential for the transcription of NF-κB target genes, which include a wide range of pro-inflammatory cytokines and chemokines that contribute to the chronic inflammatory state in myelofibrosis.[6][9] By inhibiting BET proteins, this compound downregulates the expression of these inflammatory mediators.

The combination of these two agents leads to a more comprehensive blockade of the signaling networks driving myelofibrosis than either agent alone, resulting in enhanced clinical activity.

Data Presentation

The following tables summarize the key quantitative data from the pivotal MANIFEST and MANIFEST-2 clinical trials, demonstrating the superior efficacy of the this compound and ruxolitinib combination compared to ruxolitinib monotherapy.

Table 1: Spleen Volume Reduction (SVR35) in JAK Inhibitor-Naïve Myelofibrosis Patients

| Trial | Treatment Arm | Patient Population | SVR35 Rate at Week 24 | SVR35 Rate at Week 48 | Reference(s) |

| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 65.9% | 57.0% | [15][16] |

| Placebo + Ruxolitinib | JAKi-Naïve | 35.2% | 37.5% | [15][16] | |

| MANIFEST | This compound + Ruxolitinib (Arm 3) | JAKi-Naïve | 68% | 60% | [4][17] |

Table 2: Total Symptom Score Reduction (TSS50) in JAK Inhibitor-Naïve Myelofibrosis Patients

| Trial | Treatment Arm | Patient Population | TSS50 Rate at Week 24 | TSS50 Rate at Week 48 | Reference(s) |

| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 52.3% | 45.3% | [15][16] |

| Placebo + Ruxolitinib | JAKi-Naïve | 46.3% | 39.4% | [15][16] | |

| MANIFEST | This compound + Ruxolitinib (Arm 3) | JAKi-Naïve | 56% | - | [4][17] |

Table 3: Bone Marrow Fibrosis (BMF) Improvement in JAK Inhibitor-Naïve Myelofibrosis Patients

| Trial | Treatment Arm | Patient Population | BMF Improvement of ≥1 Grade at Week 24 | BMF Improvement of ≥1 Grade at Week 48 | Reference(s) |

| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 38.3% | 41.0% | [15] |

| Placebo + Ruxolitinib | JAKi-Naïve | 25.3% | 15.0% | [15] | |

| MANIFEST | This compound + Ruxolitinib (Arm 3) | JAKi-Naïve | 28% | - | [18] |

Table 4: Hemoglobin Response and Transfusion Independence in JAK Inhibitor-Naïve Myelofibrosis Patients

| Trial | Treatment Arm | Patient Population | Hemoglobin Response Rate at Week 24 | Red Blood Cell Transfusion Requirement (First 24 Weeks) | Reference(s) |

| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 10.7% | 27.6% | [19] |

| Placebo + Ruxolitinib | JAKi-Naïve | 6.0% | 37.5% | [19] |

Mandatory Visualizations

Caption: Synergistic inhibition of JAK/STAT and NF-κB pathways by ruxolitinib and this compound.

Caption: Workflow for preclinical assessment of this compound and ruxolitinib synergy.

Caption: Overview of the MANIFEST-2 Phase 3 clinical trial design.

Experimental Protocols

The following are generalized protocols for key experiments to assess the synergistic effects of this compound and ruxolitinib. These should be adapted and optimized for specific laboratory conditions and reagents.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and ruxolitinib individually and to assess their synergistic effect on the viability of myelofibrosis cell lines.

Materials:

-

Myelofibrosis cell lines (e.g., HEL, SET-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound and ruxolitinib (stock solutions in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (spectrophotometer or luminometer)

-

Synergy analysis software (e.g., CompuSyn)

Procedure:

-

Cell Seeding: Seed myelofibrosis cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound and ruxolitinib in complete medium. For combination studies, prepare a matrix of concentrations of both drugs.

-

Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Cell Viability Measurement:

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for each drug using non-linear regression analysis.

-

For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][13]

-

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in myelofibrosis cells following treatment with this compound, ruxolitinib, and their combination.

Materials:

-

Myelofibrosis cell lines

-

This compound and ruxolitinib

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, ruxolitinib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the different treatments.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of this compound and ruxolitinib on the phosphorylation status of key proteins in the JAK/STAT and NF-κB pathways.

Materials:

-

Myelofibrosis cell lines

-

This compound and ruxolitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the drugs for a shorter duration (e.g., 4-24 hours) to capture signaling events. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins relative to total proteins across different treatment groups.

Protocol 4: Murine Model of Myelofibrosis

Objective: To evaluate the in vivo efficacy of the this compound and ruxolitinib combination in a mouse model of myelofibrosis.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human myelofibrosis cells (e.g., CD34+ cells from patients or a cell line)

-

This compound and ruxolitinib formulations for oral gavage

-

Calipers for spleen measurement

-

Histology reagents (formalin, decalcifying solution, paraffin, hematoxylin and eosin, reticulin stain)

-

ELISA kits for cytokine measurement

Procedure:

-

Model Establishment: Irradiate recipient mice and intravenously inject them with human myelofibrosis cells. Monitor for engraftment and development of myelofibrosis hallmarks (e.g., splenomegaly, anemia).

-

Treatment: Once the disease is established, randomize mice into four groups: vehicle control, this compound alone, ruxolitinib alone, and the combination of this compound and ruxolitinib. Administer drugs via oral gavage daily for a specified period (e.g., 21-28 days).

-

Monitoring: Monitor body weight and spleen size (by palpation and/or imaging) throughout the study.

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and collect spleens, femurs, and blood.

-

Measure spleen weight.

-

Fix femurs in formalin, decalcify, and embed in paraffin for histological analysis of bone marrow fibrosis using H&E and reticulin staining.

-

Analyze plasma for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

-

-

Data Analysis: Compare the endpoints (spleen weight, degree of bone marrow fibrosis, cytokine levels) between the treatment groups to assess the in vivo synergistic efficacy of the combination therapy.

Conclusion

The combination of this compound and ruxolitinib represents a promising therapeutic strategy for myelofibrosis, demonstrating significant synergistic effects in both preclinical models and clinical trials. The dual inhibition of the JAK/STAT and NF-κB pathways leads to superior clinical outcomes, including greater spleen volume reduction, improved symptom scores, and favorable effects on bone marrow fibrosis and anemia compared to ruxolitinib monotherapy. The protocols outlined in these application notes provide a framework for researchers to further investigate the synergistic mechanisms and potential of this combination therapy.

References

- 1. Drug synergy calculation and statistics [bio-protocol.org]

- 2. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. ascopubs.org [ascopubs.org]

- 5. onclive.com [onclive.com]

- 6. punnettsquare.org [punnettsquare.org]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. onclive.com [onclive.com]

- 11. news.cancerconnect.com [news.cancerconnect.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]

- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]

Pelabresib Dose-Response Analysis in Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes and inflammatory mediators. In various cancers, particularly hematologic malignancies, the aberrant activity of BET proteins drives the expression of genes essential for tumor cell proliferation, survival, and immune evasion.

This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and downregulating the transcription of their target genes. Notably, this compound has been shown to suppress the expression of the proto-oncogene MYC and key components of the NF-κB signaling pathway, both of which are critical drivers in many cancers. This targeted disruption of oncogenic and pro-inflammatory signaling pathways leads to a dose-dependent reduction in cell viability, induction of G1 cell cycle arrest, and apoptosis in susceptible cancer cell lines. These application notes provide a summary of the dose-response effects of this compound in various cancer cell lines and detailed protocols for key experimental assays.

Data Presentation

The following table summarizes the quantitative analysis of this compound's effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics are provided to facilitate comparison of this compound's potency across different cancer types.

| Cell Line | Cancer Type | Parameter | Value | Assay Conditions |

| INA6 | Multiple Myeloma | Cell Viability | Dose-dependent reduction | 0-1500 nM, 72 hours |

| Cell Cycle | G1 Arrest | 800 nM, 72 hours | ||

| Apoptosis | Significant Increase | 800 nM, 72 hours | ||

| MM.1S | Multiple Myeloma | Cell Viability | Dose-dependent reduction | 0-1500 nM, 72 hours |

| Cell Cycle | G1 Arrest | 800 nM, 72 hours | ||

| Apoptosis | Significant Increase | 800 nM, 72 hours | ||

| Various | Diffuse Large B-cell Lymphoma (ABC subtype) | Cell Viability | Loss of Viability | Not Specified |

| Various | Burkitt Lymphoma | Cell Viability | Loss of Viability | Not Specified |

| - | Target: BRD4-BD1 | IC50 | 39 nM | Biochemical Assay |

| - | Target: MYC | EC50 | 0.18 µM | Not Specified |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action